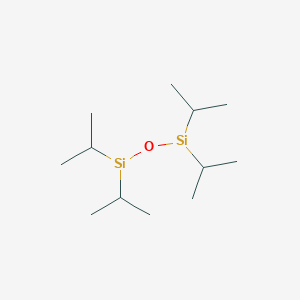

1,1,3,3-Tetraisopropyldisiloxane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

InChI |

InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKVLVXXJRJNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422616 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-71-5 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3-Tetraisopropyldisiloxane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,1,3,3-tetraisopropyldisiloxane. The information is curated for researchers, scientists, and professionals in drug development who utilize organosilicon compounds in their work. This document presents quantitative data in structured tables, details experimental protocols for key reactions, and includes visualizations of reaction pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound is a sterically hindered organosilicon compound. Its physical and chemical properties are summarized in the tables below. For comparative purposes, data for the related and often-utilized derivative, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, is also provided where available.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₃₀OSi₂ | [1][2] |

| Molecular Weight | 246.54 g/mol | [1][2] |

| CAS Number | 18043-71-5 | [1][2] |

| Appearance | Not specified | |

| Boiling Point | 129-130 °C at 6 mmHg | [2][3] |

| Density | 0.89 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.433 | [2][3] |

| Flash Point | >230 °F (>110 °C) | [2][3] |

| Vapor Pressure | 0.00565 mmHg at 25°C | [3] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| InChI | InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | [1] |

| InChIKey | GSKVLVXXJRJNAN-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)--INVALID-LINK--C)C(C)C">SiHC(C)C | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

Table 3: Physical Properties of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (for comparison)

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₈Cl₂OSi₂ | [4][5][6] |

| Molecular Weight | 315.43 g/mol | [4][5][6] |

| CAS Number | 69304-37-6 | [4][5][6] |

| Appearance | Clear colorless to pale yellow liquid | [5][6] |

| Boiling Point | 70 °C at 0.5 mmHg; 105 °C at 7 mmHg | [5][7] |

| Density | 0.986 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.454 | [5][6] |

Structure and Spectroscopic Data

The structure of this compound features a central Si-O-Si linkage with each silicon atom bonded to two isopropyl groups and one hydrogen atom. This structure imparts significant steric hindrance around the silicon centers.

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the Si-H protons and the methine and methyl protons of the isopropyl groups. The Si-H proton signal would likely appear as a septet due to coupling with the methine protons of the isopropyl groups.

-

¹³C NMR: Signals for the methine and methyl carbons of the isopropyl groups would be expected.

-

IR Spectroscopy: A strong Si-H stretching vibration would be expected in the region of 2100-2200 cm⁻¹. A broad and strong Si-O-Si stretching band would be prominent in the 1000-1100 cm⁻¹ region.[8]

For comparison, the NIST WebBook provides an IR spectrum for the related compound 1,1,3,3-tetramethyldisiloxane, which shows the characteristic Si-O-Si and Si-H stretches.[9]

Experimental Protocols

Synthesis of this compound

While a specific detailed experimental protocol for the synthesis of this compound was not found in the searched literature, the general method for the preparation of symmetrical disiloxanes involves the controlled hydrolysis of the corresponding dichlorosilane. In this case, the precursor would be diisopropyldichlorosilane.

Plausible Synthesis Pathway:

The reaction proceeds through the hydrolysis of the Si-Cl bonds to form an unstable silanol intermediate, which then undergoes condensation to form the disiloxane.

Chlorination of this compound

A common and well-documented reaction of this compound is its chlorination to form 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, a versatile protecting group in organic synthesis.

Experimental Protocol:

A general procedure for the chlorination using tert-butyl hypochlorite is as follows:

-

A solution of this compound (1.0 equivalent) in a suitable solvent such as diethyl ether is prepared in a three-necked flask equipped with a thermometer and an addition funnel.[7]

-

The mixture is cooled to 0-5 °C using an ice bath.[7]

-

tert-Butyl hypochlorite (2.0 equivalents) is added slowly, maintaining the reaction temperature between 5-10 °C. The reaction is exothermic.[7]

-

The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.[7]

-

The solvent and the tert-butanol byproduct are removed by distillation.[7]

-

The crude product is then purified by vacuum distillation to yield 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.[7]

An alternative procedure utilizes trichloroisocyanuric acid (TCCA) in tetrahydrofuran (THF) at -20 °C.[4][10]

Reactivity and Applications

This compound is primarily used as a precursor for the synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂). TIPDS-Cl₂ is a widely used bifunctional protecting group for diols, particularly in nucleoside and carbohydrate chemistry.[4][6] The two Si-H bonds in this compound are the sites of its reactivity, allowing for transformations such as the chlorination described above. The bulky isopropyl groups provide significant steric hindrance, which can influence the selectivity of its reactions and the stability of its derivatives.

Safety and Handling

The derivative, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, is corrosive and causes severe skin burns and eye damage.[6] It is also moisture-sensitive.[4] Given the reactivity of the Si-H bonds in the parent compound, it should be stored in a cool, dry place away from oxidizing agents and moisture.

This guide provides a summary of the currently available technical information on this compound. Further research may be required to fill the existing gaps in experimental spectroscopic data.

References

- 1. This compound | C12H28OSi2 | CID 6329600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 18043-71-5 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 69304-37-6 [chemicalbook.com]

- 5. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, 97% 5 g | Request for Quote [thermofisher.com]

- 6. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. tandfonline.com [tandfonline.com]

- 8. gelest.com [gelest.com]

- 9. Disiloxane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 10. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane synthesis - chemicalbook [chemicalbook.com]

Synthesis of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, a versatile silylating agent crucial for the simultaneous protection of hydroxyl groups in nucleosides and carbohydrates. This document details the primary synthetic methodologies, including experimental protocols, and presents key quantitative data for researchers in organic chemistry and drug development.

Introduction

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, often abbreviated as TIPDSCl₂, is a valuable organosilicon compound widely employed in organic synthesis. Its utility stems from its ability to selectively protect the 3'- and 5'-hydroxyl functions of ribonucleosides, a critical step in the synthesis of oligonucleotides and their analogues.[1] The bulky isopropyl groups confer steric hindrance that directs the reaction, while the two reactive chloro groups allow for the formation of a stable cyclic silyl ether. This guide will focus on the most common and well-documented synthetic routes to this important reagent.

Synthetic Methodologies

The synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane can be achieved through several pathways. The most prevalent method involves the chlorination of the corresponding disiloxane precursor. Alternative routes starting from more basic building blocks have also been described.

Primary Synthesis Route: Chlorination of 1,1,3,3-Tetraisopropyldisiloxane

The most efficient and high-yielding synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane involves the chlorination of this compound. This precursor is typically prepared by the hydrolysis of diisopropyldichlorosilane.

Step 1: Synthesis of this compound

The precursor, this compound, is synthesized through the controlled hydrolysis of diisopropyldichlorosilane. This reaction is a standard procedure in organosilicon chemistry.

Experimental Protocol:

A solution of diisopropyldichlorosilane in an inert organic solvent, such as diethyl ether or dichloromethane, is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The vessel is cooled in an ice bath. Stoichiometric amount of water, often mixed with a tertiary amine like pyridine or triethylamine to act as an HCl scavenger, is then added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed with dilute acid, water, and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by fractional distillation.

Step 2: Chlorination of this compound

The final product is obtained by the chlorination of the Si-H bonds of this compound. A common and effective chlorinating agent for this transformation is trichloroisocyanuric acid (TCCA).[2]

Experimental Protocol:

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), this compound is dissolved in anhydrous tetrahydrofuran (THF) at a ratio of approximately 20 mL of THF per gram of the siloxane. The solution is then cooled to -20 °C using a suitable cooling bath. Trichloroisocyanuric acid (TCCA) is added in small portions with vigorous stirring, maintaining the temperature at -20 °C. A slight excess of TCCA (approximately 1 equivalent per Si-H bond) is used to ensure complete chlorination. After the addition of TCCA is complete, the reaction mixture is stirred for an additional 15 minutes at -20 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature. The solvent and any unreacted TCCA are removed under reduced pressure. It is crucial to remove THF and TCCA soon after the reaction is complete to avoid product degradation.[2] The crude product is then purified by vacuum distillation to yield 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane as a colorless liquid.[1]

Alternative Synthetic Routes

Other reported methods for the synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane include:

-

Reaction with Carbon Tetrachloride: this compound can be chlorinated using carbon tetrachloride in the presence of a catalytic amount of palladium chloride (PdCl₂).[2] This method can also be used for the in situ preparation of the reagent.

-

From Trichlorosilane: A multi-step synthesis starting from trichlorosilane has been described, involving treatment with isopropyl magnesium chloride (i-PrMgCl), followed by hydrolysis and subsequent reaction with acetyl chloride.[1][2]

These alternative routes are generally less detailed in the available literature compared to the TCCA-mediated chlorination.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and properties of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

| Parameter | Value | Reference |

| Synthesis Yield (TCCA method) | 87% | [2] |

| Molecular Formula | C₁₂H₂₈Cl₂OSi₂ | [1] |

| Molecular Weight | 315.43 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 70 °C at 0.5 mmHg | [1] |

| Density | 0.986 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.454 | [1] |

Characterization

The structure and purity of the synthesized 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane are typically confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence of the isopropyl groups and the overall structure of the molecule. ²⁹Si NMR can be used to verify the silicon environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic Si-O-Si stretching vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to determine the purity of the compound and confirm its molecular weight.

Safety and Handling

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a moisture-sensitive and corrosive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound reacts with water and other protic solvents, releasing hydrochloric acid. Therefore, all glassware and solvents used in its synthesis and handling must be scrupulously dried.

Conclusion

The synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is a well-established process, with the chlorination of this compound using TCCA being a particularly efficient method. This guide provides the necessary details for its preparation and characterization, which should prove valuable for researchers and professionals in the fields of organic synthesis and drug development who rely on this important protecting group reagent.

References

An In-depth Technical Guide to the Physical Properties of Tetraisopropyldisiloxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tetraisopropyldisiloxane derivatives, a class of organosilicon compounds widely utilized in organic synthesis and medicinal chemistry. This document details quantitative physical data, experimental protocols for key characterization techniques, and visual representations of relevant chemical processes and workflows.

Core Physical Properties

The physical characteristics of tetraisopropyldisiloxane derivatives are fundamental to their application, particularly in their role as sterically hindered protecting groups. The bulky isopropyl substituents significantly influence the reactivity and stability of these compounds. Below is a summary of the key physical properties for prominent tetraisopropyldisiloxane derivatives.

Table 1: Physical Properties of Key Tetraisopropyldisiloxane Derivatives

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Solubility |

| 1,1,3,3-Tetraisopropyldisiloxane | 18043-71-5 | C₁₂H₃₀OSi₂ | 246.54 | 129-130 / 6 mmHg | 0.89 | 1.433 | Not specified |

| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂) | 69304-37-6 | C₁₂H₂₈Cl₂OSi₂ | 315.43 | 69-70 / 0.5 mmHg[1][2] | 0.986[1][2] | 1.454[1][2] | Miscible with DMF, hexane, ethyl acetate, chloroform, dichloromethane[1][2] |

| This compound-1,3-diol | Not available | C₁₂H₃₀O₃Si₂ | 278.54 | Not available | Not available | Not available | Soluble in common organic solvents[3] |

Experimental Protocols

Accurate characterization of tetraisopropyldisiloxane derivatives is crucial for their effective use. This section provides detailed methodologies for key analytical techniques.

Synthesis and Purification of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

This protocol describes a common method for the preparation of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane from this compound.[2]

Materials:

-

This compound

-

Carbon tetrachloride (CCl₄)

-

Palladium(II) chloride (PdCl₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add a catalytic amount of PdCl₂ to the solution.

-

Add carbon tetrachloride dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of tetraisopropyldisiloxane derivatives.

2.2.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

The isopropyl methine protons (CH) typically appear as a multiplet around 1.0-1.2 ppm, and the methyl protons (CH₃) as a doublet around 1.0-1.1 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans for adequate signal-to-noise.

-

The isopropyl methine carbons typically appear around 17-18 ppm, and the methyl carbons around 12-13 ppm.

-

2.2.2. ²⁹Si NMR Spectroscopy

²⁹Si NMR provides direct information about the silicon environment.

-

Sample Preparation: A more concentrated sample (50-100 mg) in a deuterated solvent is often required due to the low natural abundance and sensitivity of the ²⁹Si nucleus. The addition of a relaxation agent like Cr(acac)₃ can shorten the long relaxation times of silicon nuclei.

-

Instrumentation: An NMR spectrometer equipped with a broadband probe capable of detecting ²⁹Si is necessary.

-

Acquisition:

-

Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).

-

A longer relaxation delay (e.g., 60 seconds) is typically needed without a relaxation agent.

-

The chemical shifts are referenced to an external standard, usually tetramethylsilane (TMS) at 0 ppm. The ²⁹Si chemical shifts for disiloxanes typically appear in the range of -10 to -30 ppm.[4]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these derivatives.

-

Ionization Technique: Electron Ionization (EI) is commonly used for volatile compounds like silyl ethers. For less volatile or thermally sensitive derivatives, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.

-

Sample Introduction: For EI, the sample is typically introduced via a gas chromatograph (GC-MS) for separation and analysis.

-

Fragmentation Analysis: The fragmentation of silyl ethers under EI is a complex process. A common fragmentation pathway for isopropylsilyl ethers is the loss of an isopropyl radical (43 Da), often resulting in a prominent [M-43]⁺ ion. This characteristic fragmentation can be a reliable indicator of the molecular weight.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule.

-

Crystal Growth: Obtaining a single crystal of suitable quality is the most critical and often challenging step.[5] This is typically achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture, or by slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[5] The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final molecular structure.

Visualizations

The following diagrams illustrate key concepts and workflows related to tetraisopropyldisiloxane derivatives.

References

- 1. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 69304-37-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the TIPDS Protecting Group: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is a widely utilized bifunctional silyl ether protecting group in organic synthesis, particularly in the fields of nucleoside and carbohydrate chemistry. Its ability to selectively and simultaneously protect 1,2- and 1,3-diols within a single molecule makes it an invaluable tool for complex multi-step syntheses. This technical guide provides a comprehensive overview of the mechanism of action of the TIPDS protecting group, including detailed experimental protocols, quantitative data on its application, and visualizations of the key chemical processes.

Core Mechanism of Action

The primary function of the TIPDS group is to mask the hydroxyl functionalities of diols, preventing them from participating in undesired side reactions during subsequent synthetic steps. The protecting agent, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), reacts with two hydroxyl groups to form a stable seven-membered cyclic silyl ether. The bulky isopropyl groups on the silicon atoms provide significant steric hindrance, contributing to the stability of the protected compound under a variety of reaction conditions.

Regioselectivity

A key feature of the TIPDS protecting group is its high regioselectivity for primary hydroxyl groups. The reaction with TIPDSCl₂ typically proceeds in a stepwise manner. The initial silylation occurs preferentially at the less sterically hindered primary hydroxyl group. This is followed by an intramolecular reaction with the nearby secondary hydroxyl group to form the cyclic diether. This inherent selectivity is a significant advantage in the synthesis of complex molecules like ribonucleosides, where the 3'- and 5'-hydroxyl groups can be selectively protected, leaving the 2'-hydroxyl group available for further functionalization.[1]

Protection of Diols with TIPDSCl₂

The protection of diols using TIPDSCl₂ is typically carried out in the presence of a base, such as pyridine or imidazole, to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The protection reaction is initiated by the nucleophilic attack of the more accessible primary hydroxyl group on one of the silicon atoms of TIPDSCl₂, displacing a chloride ion. The pyridine in the reaction mixture acts as a base to accept the proton from the hydroxyl group, facilitating the attack. This is followed by an intramolecular nucleophilic attack from the second hydroxyl group on the other silicon atom, displacing the second chloride ion and forming the cyclic protected diol.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetraisopropyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,3-tetraisopropyldisiloxane, a key organosilicon compound. This document is designed to assist researchers, scientists, and professionals in drug development in the identification, characterization, and utilization of this compound by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy comparison and reference.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~1.0-1.2 | m | -CH(CH ₃)₂ | |

| ~1.0-1.2 | m | -CH (CH₃)₂ | ||

| ¹³C | Not available | |||

| ²⁹Si | Not available |

Note: The ¹H NMR spectrum of the isopropyl groups attached to the silicon atom can exhibit complex second-order effects, leading to overlapping multiplets for the methine and methyl protons.

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2945, 2868 | C-H stretch (isopropyl) |

| ~1465 | C-H bend (isopropyl) |

| ~1080-1040 | Si-O-Si asymmetric stretch |

| ~883 | Si-C stretch |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 203 | High | [M - C₃H₇]⁺ |

| 119 | Medium | [(i-Pr)₂SiOH]⁺ |

| 105 | High | [(i-Pr)Si(OH)₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is employed with a spectral width of about 200 ppm. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-10 seconds) are often necessary.

²⁹Si NMR Spectroscopy: Silicon-29 NMR spectra are acquired using a broadband probe tuned to the appropriate frequency. As ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, specialized pulse sequences such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal. A wider spectral width (e.g., -100 to +100 ppm) is typically used. A long relaxation delay may be required due to the potentially long spin-lattice relaxation times of ²⁹Si nuclei.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the IR spectrum is most conveniently recorded using the attenuated total reflectance (ATR) technique. A drop of the neat liquid is placed directly on the ATR crystal. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions: A capillary column suitable for the analysis of non-polar compounds (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature of around 250 °C to ensure elution of the compound. Helium is typically used as the carrier gas.

Mass Spectrometry (MS) Conditions: The electron ionization source is operated at a standard energy of 70 eV. The mass spectrometer is set to scan a mass range of approximately m/z 40 to 400. The molecular ion and characteristic fragment ions are then identified from the resulting mass spectrum. The fragmentation pattern of disiloxanes often involves the loss of alkyl groups and rearrangements of the siloxane backbone.

Mandatory Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Hydrophobicity and solubility of tetraisopropyldisiloxane

An In-depth Technical Guide on the Hydrophobicity and Solubility of Tetraisopropyldisiloxane

Introduction

1,1,3,3-Tetraisopropyldisiloxane (TIPDS) and its derivatives, particularly 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂), are organosilicon compounds widely utilized in organic synthesis. Their primary application is as a protecting group for diols, especially for the simultaneous protection of the 3'- and 5'-hydroxyl functions in nucleosides and carbohydrates.[1] Understanding the hydrophobicity and solubility of the core TIPDS structure is critical for its effective use in synthetic chemistry and for its handling and removal during reaction workups. The bulky isopropyl groups and the flexible siloxane backbone impart distinct physicochemical properties that dictate its behavior in various solvent systems.

This technical guide provides a comprehensive overview of the hydrophobicity and solubility of tetraisopropyldisiloxane, targeting researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols for property determination, and diagrams to illustrate key concepts and workflows.

Core Physicochemical Properties

The defining characteristic of tetraisopropyldisiloxane is its pronounced hydrophobicity, leading to very low solubility in aqueous media and high solubility in many organic solvents. The presence of chlorine atoms in the commonly used derivative, TIPDS-Cl₂, adds significant reactivity towards protic solvents but does not fundamentally alter the hydrophobic nature of the core structure.

Data Presentation: Hydrophobicity and Solubility

The quantitative data available, primarily for the dichlorinated derivative, highlights its nonpolar nature. The partition coefficient (logP) is a standard measure of hydrophobicity, with higher values indicating greater lipid solubility and lower water solubility.

| Property | Value | Compound | Source |

| logP | 6.005 | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | [2] |

| logP | 8.48 | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | [3] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | [2][3] |

| Water Solubility | Insoluble; reacts rapidly with water and protic solvents.[1][3] | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | [1][3] |

| Organic Solvent Solubility | Miscible / Soluble | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | [1] |

| Benzene | |||

| Chloroform | [1] | ||

| Dichloromethane | [1] | ||

| Dimethylformamide | [1] | ||

| Ether | |||

| Ethyl acetate | [1] | ||

| Hexane | [1] |

Molecular Basis of Hydrophobicity and Solubility

The physicochemical properties of TIPDS are a direct result of its molecular architecture. The four bulky isopropyl groups attached to the silicon atoms create a nonpolar, sterically hindered shield around the central disiloxane (Si-O-Si) core. These alkyl groups are responsible for the compound's water-repellent (hydrophobic) nature.[4][5] The siloxane bond itself contributes to the molecule's chemical properties but is overshadowed by the hydrophobicity of the isopropyl substituents.

Caption: Relationship between TIPDS structure and its properties.

Experimental Protocols

Accurate determination of hydrophobicity and solubility is essential for optimizing reaction conditions and developing purification strategies. The following sections detail standard methodologies for these measurements.

Protocol 1: Determination of Hydrophobicity via Contact Angle Measurement

Contact angle measurement is a widely used technique to quantify the wettability of a solid surface, providing a direct measure of its hydrophobicity.[6] A high contact angle between a water droplet and a surface indicates poor wetting and high hydrophobicity.[5] This protocol describes how to measure the contact angle on a glass surface coated with a siloxane compound.

Objective: To quantify the hydrophobicity of a surface treated with a tetraisopropyldisiloxane derivative.

Materials:

-

Goniometer or contact angle measurement system with camera

-

Glass microscope slides

-

Solution of TIPDS derivative in a volatile, nonpolar solvent (e.g., toluene)

-

High-purity water

-

Toluene and ethanol for cleaning

-

Oven

Methodology:

-

Substrate Preparation: Thoroughly clean glass slides by rinsing with ethanol, followed by toluene, and finally ethanol again to remove any organic residues. Dry the slides completely in an oven at 105°C.[6]

-

Surface Coating: Prepare a dilute solution of the siloxane compound in toluene. Dip the clean, dry glass slides into the solution for a set period (e.g., 1 hour) to allow for the chemical reaction and coating of the surface.[6]

-

Curing and Rinsing: Remove the slides from the solution and rinse with fresh toluene and then ethanol to remove any unreacted material.[6] Dry the coated slides in an oven (e.g., at 105°C for 15-20 minutes) to cure the coating.[5]

-

Measurement:

-

Place a coated slide on the goniometer stage.

-

Carefully dispense a small droplet of high-purity water (e.g., 5 µL) onto the surface.

-

Use the system's camera and software to capture a profile image of the droplet.

-

Calculate the contact angle (θ) at the interface between the water droplet, the solid surface, and the surrounding air.[5]

-

-

Data Analysis: Repeat the measurement at multiple locations on the surface and on several slides to ensure reproducibility. Calculate the average contact angle and standard deviation. A contact angle >90° indicates a hydrophobic surface.

Protocol 2: Determination of Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[7] It involves saturating a solvent with the compound over a sufficient period to reach equilibrium.

Objective: To determine the maximum concentration of TIPDS that can be dissolved in a given organic solvent at a specific temperature.

Materials:

-

Tetraisopropyldisiloxane

-

Selected organic solvent(s)

-

Glass vials with screw caps

-

Orbital shaker or agitator in a temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical method for quantification (e.g., GC-MS, HPLC)

-

Analytical balance

Methodology:

-

Sample Preparation: Add an excess amount of TIPDS to a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with visible undissolved solid/liquid.[7]

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature to let the undissolved compound settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[7]

-

Quantification: Accurately dilute the filtered sample with the same solvent and analyze its concentration using a pre-validated analytical method (e.g., GC-MS).

-

Calculation: The measured concentration of the diluted sample is used to calculate the solubility of TIPDS in the solvent, typically expressed in mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 69304-37-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1,3-DICHLORO-1,1,3,3-TETRAISOPROPYLDISILOXANE | CAS: 69304-37-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. CAS 69304-37-6: 1,3-Dichloro-1,1,3,3-tetraisopropyldisilox… [cymitquimica.com]

- 5. Experiments - Hydrophobic properties of silicone fluids/Variant A [chemiedidaktik.uni-wuppertal.de]

- 6. Preparation and quantification of various degrees of hydrophobic glass surfaces [morressier.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide to the Thermal Stability of Silyl Ether Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a cornerstone of success. Among these, silyl ethers have established themselves as a versatile and indispensable class for the temporary masking of hydroxyl functionalities. Their popularity stems from their ease of introduction, tunable stability under a range of chemical conditions, and clean removal. This technical guide provides an in-depth exploration of the thermal stability of commonly employed silyl ether protecting groups, offering quantitative data, detailed experimental protocols, and logical frameworks to aid in the strategic design of synthetic routes.

Introduction to Silyl Ether Protecting Groups

Silyl ethers are formed by the reaction of an alcohol with a silyl halide or triflate in the presence of a base. The stability of the resulting silicon-oxygen bond is a key determinant of the protecting group's utility. This stability is not a monolithic property but is instead a nuanced characteristic influenced by several factors, most notably the steric and electronic nature of the substituents on the silicon atom. Generally, bulkier silyl groups provide greater stability.[1]

The most commonly utilized silyl ether protecting groups, and the focus of this guide, are:

-

TMS (Trimethylsilyl)

-

TES (Triethylsilyl)

-

TBDMS or TBS (tert-Butyldimethylsilyl)

-

TBDPS (tert-Butyldiphenylsilyl)

-

TIPS (Triisopropylsilyl)

While much of the literature focuses on their stability in acidic and basic media, understanding their thermal stability is critical for reactions conducted at elevated temperatures, as well as for analytical techniques such as gas chromatography (GC).

Factors Influencing Silyl Ether Stability

The stability of a silyl ether is a multifactorial property. A clear understanding of these factors is essential for selecting the appropriate protecting group for a given synthetic transformation. The logical relationship between these factors is illustrated in the diagram below.

Caption: Key factors determining the stability of silyl ethers.

Quantitative Stability Data

The stability of silyl ethers is most commonly quantified in terms of their relative rates of hydrolysis under acidic and basic conditions. While specific thermal decomposition temperatures are not widely tabulated in the literature, their stability in analytical techniques like gas chromatography provides a qualitative understanding of their thermal robustness.

Stability in Acidic and Basic Media

The following tables summarize the relative stability of common silyl ethers towards acid- and base-catalyzed hydrolysis. This data is crucial for planning orthogonal protection strategies.

Table 1: Relative Stability of Silyl Ethers in Acidic Media

| Silyl Ether Protecting Group | Abbreviation | Relative Rate of Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Table 2: Relative Stability of Silyl Ethers in Basic Media

| Silyl Ether Protecting Group | Abbreviation | Relative Rate of Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

Thermal Stability Considerations

Direct thermal cleavage of silyl ethers (thermolysis) in the absence of reagents generally requires high temperatures. Their stability under such conditions is relevant for processes like distillation and gas chromatography. While precise decomposition temperatures can vary depending on the specific molecule, a general trend of increasing thermal stability with steric bulk is observed. For instance, TBDMS derivatives are known to be more thermally stable than TMS derivatives, making them more suitable for GC analysis where injector temperatures can be high.[2]

Experimental Protocols

This section provides detailed methodologies for the formation and cleavage of silyl ethers, as well as a general protocol for assessing thermal stability using thermogravimetric analysis (TGA).

General Procedure for Silyl Ether Formation (Corey Protocol)

This protocol is a widely used and reliable method for the silylation of alcohols.

Objective: To protect a hydroxyl group as a silyl ether.

Materials:

-

Alcohol

-

Silyl chloride (e.g., TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

-

Add the silyl chloride (1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

General Procedure for Fluoride-Mediated Silyl Ether Cleavage

This is a common and effective method for the deprotection of silyl ethers.

Objective: To deprotect a silyl ether to reveal the parent alcohol.

Materials:

-

Silyl ether

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the silyl ether (1.0 equivalent) in anhydrous THF.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature. For base-sensitive substrates, the reaction can be buffered with acetic acid.

-

Stir the reaction and monitor by TLC for the disappearance of the starting material. Reaction times can vary from 30 minutes to several hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol for Determining Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a direct method for determining the decomposition temperature of a compound.[3]

Objective: To determine the thermal decomposition temperature of a silyl-protected compound.

Equipment and Materials:

-

Thermogravimetric Analyzer (TGA)

-

Silyl ether sample (typically 1-10 mg)

-

TGA sample pan (e.g., alumina or platinum)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Tare the TGA sample pan.

-

Accurately weigh 1-10 mg of the silyl ether sample into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.

-

Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss in the TGA curve corresponds to the decomposition temperature of the sample.

The workflow for this experimental protocol is depicted below.

Caption: Workflow for determining thermal stability using TGA.

Conclusion

The selection of a silyl ether protecting group is a critical decision in the design of a synthetic strategy. While their stability in acidic and basic media is well-documented, an understanding of their thermal stability is equally important for reactions at elevated temperatures and for certain analytical methods. This guide has provided a comprehensive overview of the factors influencing silyl ether stability, quantitative data on their relative lability, and detailed experimental protocols for their use and characterization. By leveraging this information, researchers, scientists, and drug development professionals can make more informed decisions in the selection and application of silyl ether protecting groups, leading to more efficient and robust synthetic outcomes.

References

The Guardian of Proximity: A Technical Guide to the History and Development of Disiloxane Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the diverse arsenal of protecting groups, disiloxanes have carved a unique niche as bifunctional protectors, adept at simultaneously shielding two hydroxyl groups, particularly in diol systems. This in-depth technical guide explores the history, development, and application of disiloxane protecting groups, with a primary focus on the widely utilized tetraisopropyldisiloxane-1,3-diyl (TIPDS) group. We will delve into the quantitative aspects of their use, provide detailed experimental protocols, and visualize key concepts to offer a comprehensive resource for researchers in organic chemistry and drug development.

A Historical Perspective: The Genesis of Disiloxane Protection

The concept of using a single reagent to protect two hydroxyl groups in a concerted fashion offered an elegant solution to the challenges of regioselectivity in polyol chemistry. The breakthrough in disiloxane-based protection came in 1979 when W. T. Markiewicz introduced the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group. This innovation was initially developed for the simultaneous protection of the 3'- and 5'-hydroxyl functions of ribonucleosides, a critical step in oligonucleotide synthesis. The reagent of choice for this transformation was 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) .

The design of the TIPDS group was based on the principle of intramolecular cyclization. The initial reaction occurs at the more reactive primary 5'-hydroxyl group of the ribonucleoside, followed by a rapid intramolecular reaction with the neighboring 3'-hydroxyl group to form a stable eight-membered ring. This regioselectivity was a significant advantage over many existing methods. The success of the TIPDS group in nucleoside chemistry paved the way for its broader application in carbohydrate and polyol chemistry, where the selective protection of diols is a frequent challenge.

The Chemistry of Disiloxane Protecting Groups

Disiloxane protecting groups are characterized by a Si-O-Si linkage that bridges two hydroxyl groups. The formation of the cyclic disiloxane is typically achieved by reacting a diol with a dialkyldichlorosilane or a related reactive disiloxane derivative.

Mechanism of Protection and Deprotection

The protection of a diol with TIPDSCl₂ generally proceeds via a two-step mechanism. The first step involves the reaction of one of the silicon atoms with one of the hydroxyl groups of the diol, typically in the presence of a base like pyridine to neutralize the liberated HCl. This is followed by an intramolecular reaction of the second silyl chloride moiety with the other hydroxyl group, forming the cyclic disiloxane.

Deprotection is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage of the Si-O bonds. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then fragments to release the deprotected diol. Acidic conditions can also be employed for deprotection, though this is less common.

Regioselectivity

One of the key advantages of the TIPDS group is its ability to confer high regioselectivity in the protection of polyols. The formation of the eight-membered ring is favored for 1,3-diols. In the context of carbohydrates, the TIPDS group has shown remarkable selectivity for the protection of specific diol pairs, which is influenced by the stereochemistry of the substrate. For instance, in certain pyranosides, the TIPDS group can selectively protect the 4,6-diol.

Quantitative Data on Disiloxane Protecting Groups

The efficiency of a protecting group is best assessed through quantitative data. The following tables summarize typical reaction conditions and yields for the protection and deprotection of diols using the TIPDS group.

| Substrate | Protecting Reagent | Base/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Uridine | TIPDSCl₂ | Pyridine | 2 | Room Temp | 95 | Markiewicz, W. T. (1979) |

| 1,2-O-Isopropylidene-α-D-glucofuranose | TIPDSCl₂ | Pyridine | 18 | Room Temp | 85 | [Various sources] |

| Methyl α-D-glucopyranoside | TIPDSCl₂ | Pyridine | 24 | Room Temp | 70-80 | [Various sources] |

| 1,3-Propanediol | TIPDSCl₂ | Pyridine | 4 | Room Temp | >90 | [General procedure] |

Table 1: Representative Yields for the Protection of Diols with TIPDSCl₂

| Protected Substrate | Deprotecting Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 3',5'-O-TIPDS-uridine | TBAF (1M in THF) | THF | 0.5 | Room Temp | >95 | [General procedure] |

| 4,6-O-TIPDS-methyl-α-D-glucopyranoside | TBAF (1M in THF) | THF | 1 | Room Temp | >90 | [General procedure] |

| 3',5'-O-TIPDS-adenosine | HF-Pyridine | Pyridine/THF | 2 | 0 | >90 | [Various sources] |

| 3',5'-O-TIPDS-guanosine | Triethylamine trihydrofluoride | THF | 3 | Room Temp | 85-95 | [Various sources] |

Table 2: Representative Yields for the Deprotection of TIPDS-protected Diols

Experimental Protocols

The following are detailed methodologies for the protection of a diol using TIPDSCl₂ and its subsequent deprotection.

General Procedure for the Protection of a Diol with 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

Materials:

-

Diol (1.0 equiv)

-

Anhydrous pyridine

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.1 equiv)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diol (1.0 equiv) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TIPDSCl₂ (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM or another suitable organic solvent (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

General Procedure for the Deprotection of a TIPDS-protected Diol using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

TIPDS-protected diol (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (2.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TIPDS-protected diol (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (2.2 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizing the Workflow and Logic

Graphviz diagrams can effectively illustrate the logical flow of using disiloxane protecting groups in a synthetic strategy.

Caption: General workflow for the application of a TIPDS protecting group.

Caption: Regioselective protection of different diol systems with TIPDSCl₂.

Applications in Drug Development

The ability to selectively protect diols is of paramount importance in the synthesis of complex molecules with therapeutic potential. Disiloxane protecting groups, particularly TIPDS, have found significant applications in the synthesis of:

-

Nucleoside Analogs: Many antiviral and anticancer drugs are nucleoside analogs. The TIPDS group has been instrumental in the synthesis of modified nucleosides where selective reactions at the 2'-hydroxyl group are required.

-

Carbohydrate-Based Therapeutics: Carbohydrates play crucial roles in biological recognition processes. The synthesis of carbohydrate-based drugs, such as vaccines and immunomodulators, often relies on the regioselective protection of hydroxyl groups, a task for which disiloxane protecting groups are well-suited.

-

Complex Natural Products: The total synthesis of many complex natural products with multiple hydroxyl groups has been facilitated by the use of disiloxane protecting groups to simplify synthetic routes and improve overall yields.

Conclusion

Disiloxane protecting groups, pioneered by the introduction of the TIPDS group, have become an invaluable tool in the synthetic chemist's toolbox. Their ability to simultaneously and regioselectively protect diols has streamlined the synthesis of complex molecules, particularly in the fields of nucleoside and carbohydrate chemistry. The robust nature of the disiloxane linkage, coupled with its facile cleavage under specific conditions, provides the orthogonality required for intricate multi-step syntheses. As the demand for more complex and stereochemically defined molecules in drug discovery continues to grow, the strategic application of disiloxane protecting groups will undoubtedly remain a key element in the art of organic synthesis.

An In-depth Technical Guide to 1,1,3,3-Tetraisopropyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,3,3-tetraisopropyldisiloxane, a key organosilicon compound. This document details its chemical identifiers, physical properties, and a significant synthetic transformation. It is intended to be a valuable resource for professionals in research and development.

Core Chemical Identifiers

This compound is a symmetrically substituted disiloxane characterized by the presence of four isopropyl groups attached to the silicon atoms. These bulky alkyl groups confer specific reactivity and solubility properties to the molecule.

| Identifier | Value |

| CAS Number | 18043-71-5 |

| IUPAC Name | {[Bis(propan-2-yl)silyl]oxy}bis(propan-2-yl)silane |

| Molecular Formula | C₁₂H₃₀OSi₂ |

| Molecular Weight | 246.54 g/mol |

| PubChem CID | 6329600 |

| InChI | InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 |

| InChIKey | GSKVLVXXJRJNAN-UHFFFAOYSA-N |

| SMILES | CC(C)--INVALID-LINK--O--INVALID-LINK--C(C)C |

Physicochemical Properties

The physical properties of this compound are influenced by its molecular structure, including its moderate molecular weight and the presence of nonpolar isopropyl groups.

| Property | Value | Reference |

| Boiling Point | 129-130 °C at 6 mmHg | |

| Density | 0.831 g/mL at 25 °C | |

| Refractive Index | n20/D 1.433 |

Synthesis and Reactions

While the direct synthesis of this compound can be achieved through the hydrolysis of corresponding halosilanes, a well-documented and significant reaction is its use as a precursor to 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. This dichlorinated analog is a widely used protecting group in organic synthesis, particularly in nucleoside and carbohydrate chemistry.

Experimental Protocol: Chlorination of this compound

The following protocol describes the synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane from this compound.

Materials:

-

This compound

-

Trichloroisocyanuric acid (TCCA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a flask is charged with this compound and anhydrous THF (approximately 20 mL of THF per gram of disiloxane).

-

The mixture is cooled to -20 °C using a suitable cooling bath.

-

Trichloroisocyanuric acid (TCCA) is added in small portions to the stirred solution. An excess of TCCA is used (1 equivalent of TCCA per equivalent of siloxane).

-

After the addition of TCCA is complete, the reaction mixture is stirred for an additional 15 minutes at -20 °C.

-

The cooling bath is then removed, and the solution is allowed to warm to room temperature.

-

The solvent (THF) and any unreacted TCCA are removed under reduced pressure. It is important to perform this step promptly to avoid product degradation.

This procedure provides a high-yield conversion to the dichlorinated product.

Caption: Synthetic pathway for the chlorination of this compound.

Applications in Synthesis

This compound primarily serves as a precursor to the versatile protecting group, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂). The resulting tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is extensively used in synthetic organic chemistry.

The TIPDS group is particularly valuable for the simultaneous protection of 1,2- and 1,3-diols. Its bulky isopropyl groups provide steric hindrance, which influences the regioselectivity of its introduction and subsequent reactions at other positions of the molecule. This has found significant application in the synthesis of complex molecules, including:

-

Nucleoside Chemistry: The TIPDS group is a cornerstone for the protection of the 3'- and 5'-hydroxyl groups of ribonucleosides, enabling selective modifications at the 2'-position.

-

Carbohydrate Chemistry: It is employed as a protecting group for diols in various monosaccharides, facilitating regioselective synthesis.

-

Natural Product Synthesis: The selective protection of diols by the TIPDS group is a key strategy in the total synthesis of various natural products.

Conclusion

This compound is a valuable organosilicon reagent, primarily functioning as a precursor to the widely used TIPDS protecting group. The ability of the TIPDS group to selectively protect diols has made it an indispensable tool in the synthesis of complex organic molecules, particularly in the fields of nucleoside and carbohydrate chemistry. This guide provides essential information for researchers and developers working with this important compound and its derivatives.

An In-depth Technical Guide to the Safety and Handling of Chlorosilanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for chlorosilanes, a class of highly reactive chemical compounds. Due to their hazardous nature, stringent adherence to safety protocols is paramount for all personnel involved in their handling, storage, and disposal. This document outlines the inherent risks associated with chlorosilanes and provides detailed guidance on mitigating these risks in a laboratory and drug development setting.

Introduction to Chlorosilanes

Chlorosilanes are a group of chemical compounds containing a silicon-chlorine bond. They are widely used as intermediates in the synthesis of silicones, as protecting groups in organic synthesis, and in the production of high-purity silicon for the semiconductor industry. Their high reactivity, particularly with water and other protic solvents, is the source of both their utility and their hazardous properties. All chlorosilanes react with moisture to produce hydrogen chloride (HCl) gas, which is corrosive and toxic.[1][2] Many chlorosilanes are also flammable.[2]

Physical and Chemical Properties

The physical and chemical properties of chlorosilanes can vary significantly depending on the number of chlorine atoms and the nature of the organic substituents attached to the silicon atom. Generally, they are colorless to light-yellow liquids with pungent, irritating odors.[3][4] The vapors are typically heavier than air and can accumulate in low-lying areas.[2]

Table 1: Physical and Chemical Properties of Common Chlorosilanes

| Chemical Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Lower Explosive Limit (LEL) | Upper Explosive Limit (UEL) | Specific Gravity (Water=1) |

| Trichlorosilane | HSiCl₃ | 135.45 | 31.8[5] | 7[6] | 1.2% | 90% | 1.34 |

| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 66[7] | -13[7] | 7.6% | 11.9% | 1.27[7] |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 129.06 | 70 | -9 | 3.4% | 9.5% | 1.07 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 108.64 | 57 | -27 | 1.8% | 6.0% | 0.86 |

| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6[5] | Non-flammable | N/A | N/A | 1.48[8] |

| Vinyltrichlorosilane | C₂H₃SiCl₃ | 161.48 | 92 | 11 | 1.6% | 5.2% | 1.27 |

Reactivity and Hazards

The primary hazard associated with chlorosilanes is their vigorous and exothermic reaction with water, moisture in the air, alcohols, and other protic compounds to produce corrosive hydrogen chloride gas.[1][2] This reaction can lead to a rapid increase in pressure and temperature, potentially causing container rupture.

Some chlorosilanes, particularly those containing silicon-hydrogen bonds like trichlorosilane, can also produce flammable hydrogen gas upon hydrolysis.[2] Many chlorosilanes are themselves flammable liquids with low flash points.[2]

Toxicity and Exposure Limits

Exposure to chlorosilanes can cause severe irritation and corrosive burns to the skin, eyes, and respiratory tract.[3] Inhalation of vapors can lead to pulmonary edema, a medical emergency.[9] The toxicity of chlorosilanes is largely attributed to the in-situ generation of hydrogen chloride upon contact with moisture.[1]

Table 2: Toxicity Data and Exposure Limits for Common Chlorosilanes

| Chemical Name | LC50 (Inhalation, Rat) | OSHA PEL | ACGIH TLV | NIOSH REL |

| Trichlorosilane | 1066 ppm (1-hr)[10] | 5 ppm (Ceiling) for HCl[9] | 2 ppm (Ceiling) for HCl[9] | 5 ppm (Ceiling) for HCl[9] |

| Methyltrichlorosilane | 450 ppm (4-hr)[7] | Not Established | Not Established | Not Established |

| Dimethyldichlorosilane | N/A | 5 ppm (Ceiling) for HCl[11] | 2 ppm (Ceiling) for HCl[11] | 5 ppm (Ceiling) for HCl[11] |

| Trimethylchlorosilane | 4257-4478 ppm (1-hr)[12] | N/A | N/A | N/A |

| Silicon Tetrachloride | N/A | 5 ppm (Ceiling) for HCl[13] | 2 ppm (Ceiling) for HCl[13] | 5 ppm (Ceiling) for HCl[13] |

| Vinyltrichlorosilane | 1611 ppm (1-hr)[14] | N/A | N/A | N/A |

Note: Exposure limits for many chlorosilanes are not directly established. The limits for Hydrogen Chloride (HCl) are often used as a guideline due to the rapid hydrolysis of chlorosilanes. The AIHA® has established a Workplace Environmental Exposure Level (WEEL) for trichlorosilane of 0.5 ppm as a ceiling limit.[15][16]

Safe Handling and Storage

Engineering Controls

-

Ventilation: All work with chlorosilanes must be conducted in a well-ventilated chemical fume hood with a face velocity of at least 100 feet per minute.

-

Inert Atmosphere: Due to their reactivity with moisture, chlorosilanes should be handled and stored under a dry, inert atmosphere such as nitrogen or argon.

-

Grounding and Bonding: Containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential for the safe handling of chlorosilanes. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Storage Requirements

-

Store chlorosilanes in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, acids, bases, and oxidizing agents.

-

Containers should be tightly sealed and stored under a blanket of dry, inert gas.

-

Store in a designated flammable liquids storage cabinet.

-

Ensure that emergency equipment, such as a safety shower, eyewash station, and appropriate fire extinguisher, is readily accessible.

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably in a chemical fume hood.

-

Contain: Contain the spill using a non-combustible absorbent material such as dry sand or vermiculite. Do not use water or combustible absorbents.

-

Neutralize: For small spills, cautiously neutralize the absorbent material with a suitable neutralizing agent, such as sodium bicarbonate, in a fume hood. Be aware that this reaction will generate heat and gas.

-

Collect and Dispose: Carefully collect the neutralized material into a properly labeled, sealed container for hazardous waste disposal.

Fire

-

Extinguishing Media: DO NOT use water or foam extinguishers, as they will react violently with chlorosilanes.[2] Use a Class D dry powder extinguisher for fires involving the chlorosilane itself. Carbon dioxide or dry chemical extinguishers can be used for fires involving surrounding materials, but care must be taken to avoid contact with the chlorosilane.

-

Evacuation: Evacuate the area immediately.

-

Vapor Cloud: A water spray can be used to knock down the vapor cloud of hydrogen chloride produced in a fire, but the water must not come into contact with the liquid chlorosilane.[2]

First Aid

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

- 1. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. globalsilicones.org [globalsilicones.org]

- 3. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hscpoly.com [hscpoly.com]

- 5. Characteristics of chlorosilane - Wechem [m.wechemglobal.com]

- 6. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 9. nj.gov [nj.gov]

- 10. Chlorosilane acute inhalation toxicity and development of an LC50 prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. nj.gov [nj.gov]

- 14. Vinyltrichlorosilane - Hazardous Agents | Haz-Map [haz-map.com]

- 15. aiha.org [aiha.org]

- 16. s3.amazonaws.com [s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for the Simultaneous 3' and 5'-Hydroxyl Protection of Ribonucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of tools for research, diagnostics, and therapeutics. A critical step in this process is the strategic protection of the reactive hydroxyl groups on the ribonucleoside building blocks. The simultaneous protection of the 3'- and 5'-hydroxyl groups is a highly efficient strategy that leaves the 2'-hydroxyl group available for modification or for the introduction of a 2'-protecting group essential for solid-phase RNA synthesis.

This document provides a detailed protocol for the simultaneous 3'- and 5'-hydroxyl protection of ribonucleosides using the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group, a method pioneered by Markiewicz.[1][2] This bulky silyl group forms a stable eight-membered cyclic acetal, effectively shielding the 3'- and 5'-hydroxyls from undesired reactions. The TIPDS protecting group is stable under various reaction conditions and can be efficiently removed under mild conditions, making it a valuable tool in RNA chemistry.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for the simultaneous protection of ribonucleoside 3'- and 5'-hydroxyl groups with the TIPDS group and its subsequent deprotection.

Caption: Workflow for 3',5'-O-TIPDS protection and deprotection.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) derivatives of common ribonucleosides. The yields for the protection step are generally high, demonstrating the efficiency of this protocol.

| Ribonucleoside | Base | Product | Yield (%) |

| Uridine | Uracil | 3',5'-O-TIPDS-Uridine | 70-80 |

| Cytidine | Cytosine | 3',5'-O-TIPDS-Cytidine | 70-80 |

| Adenosine | Adenine | 3',5'-O-TIPDS-Adenosine | 70-80 |

| Guanosine | Guanine | 3',5'-O-TIPDS-Guanosine | 70-80 |

Note: The yields are reported as a range based on the seminal work by Markiewicz and subsequent applications of the protocol.[3]

Experimental Protocols

Materials and Reagents

-

Ribonucleoside (Uridine, Cytidine, Adenosine, or Guanosine)

-

Anhydrous Pyridine

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

-

Chloroform

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Methanol

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

3 M Sodium Acetate (NaOAc)

-

n-Butanol

-

70% Ethanol

Protocol 1: Synthesis of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosides

This protocol is based on the original Markiewicz procedure.[3]

-